![molecular formula C12H10N4 B1401167 2-(吡啶-2-基)咪唑[1,2-a]吡啶-3-胺 CAS No. 1216060-90-0](/img/structure/B1401167.png)
2-(吡啶-2-基)咪唑[1,2-a]吡啶-3-胺
描述
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a pyridin-2-yl substituent at the 2-position and an amine group at the 3-position
科学研究应用
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent, particularly against fungal pathogens.
Medicine: Explored for its potential therapeutic applications, including as an antifungal and anticancer agent.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
作用机制
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
It has been found that similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
It has been found that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) .
Pharmacokinetics
A similar compound, referred to as probe ii, was found to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml . The ADMET analysis of Probe II suggested that it could be moderately toxic to humans .
Result of Action
A similar compound, referred to as probe ii, was found to display potent activity only against the candida spp, including several multidrug-resistant Candida spp .
生化分析
Biochemical Properties
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the enzyme Sterol 14-alpha demethylase (CYP51), which is essential for ergosterol biosynthesis in fungal cells . By inhibiting this enzyme, 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine disrupts the cell membrane integrity of fungi, leading to their death. Additionally, it interacts with γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers, but with fewer side effects .
Cellular Effects
The effects of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
At the molecular level, 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s inhibition of Sterol 14-alpha demethylase (CYP51) involves binding to the enzyme’s active site, preventing the conversion of lanosterol to ergosterol . This binding interaction disrupts the fungal cell membrane, leading to cell death. Additionally, 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can activate or inhibit other enzymes, influencing cellular processes such as signal transduction and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy. Studies have shown that 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine remains stable under various conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced potency. Long-term effects on cellular function have also been observed, with continuous exposure leading to sustained inhibition of cell growth and proliferation .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of Sterol 14-alpha demethylase (CYP51) affects the ergosterol biosynthesis pathway in fungi . This disruption leads to the accumulation of lanosterol and other intermediates, altering the overall metabolic balance. Additionally, 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine may influence other metabolic pathways by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and cell cycle regulation . The precise subcellular localization of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine determines its specific biological effects and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under specific reaction conditions. One common method includes the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . Another method involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization and bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the amine position.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the pyridin-2-yl substituent.
Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring instead of a pyridine ring.
2-Methylimidazo[1,2-a]pyridine: Similar in structure but with a methyl group at the 2-position instead of a pyridin-2-yl group.
Uniqueness
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-5-1-3-7-14-9)15-10-6-2-4-8-16(10)12/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHTXCZIGIGEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper?
A1: The research paper investigates the antifungal activity of a newly synthesized N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative against Candida species. [] The study focuses on in vitro, in silico, and mode of action studies to evaluate the compound's efficacy as a potential antifungal agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


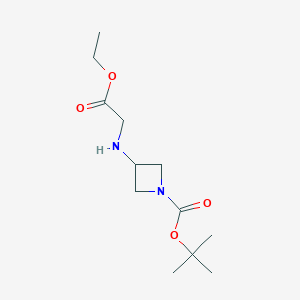
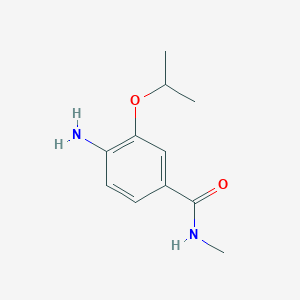
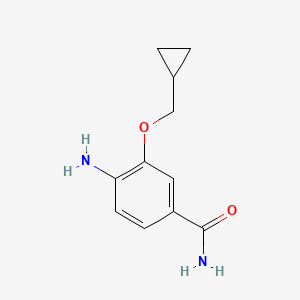
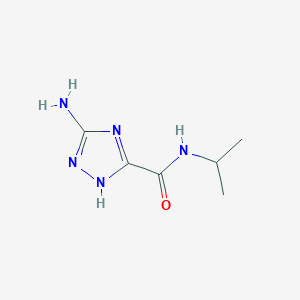
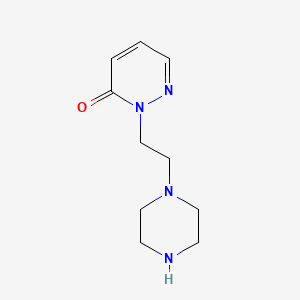
amine](/img/structure/B1401097.png)
amine](/img/structure/B1401098.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)


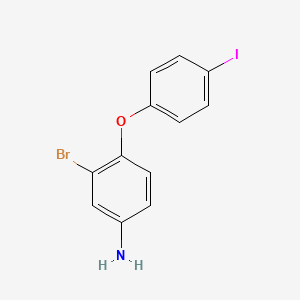
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1401107.png)
